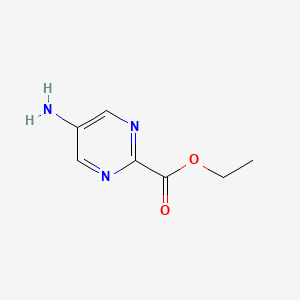

Ethyl 5-aminopyrimidine-2-carboxylate

Description

BenchChem offers high-quality Ethyl 5-aminopyrimidine-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-aminopyrimidine-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-aminopyrimidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-2-12-7(11)6-9-3-5(8)4-10-6/h3-4H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTQNOYWZVZUPCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C(C=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70730529 | |

| Record name | Ethyl 5-aminopyrimidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70730529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916056-76-3 | |

| Record name | Ethyl 5-aminopyrimidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70730529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Ethyl 2-aminopyrimidine-5-carboxylate

Executive Summary

Ethyl 2-aminopyrimidine-5-carboxylate (CAS 57401-76-0) is a critical heterocyclic building block in medicinal chemistry, serving as a versatile pharmacophore for the development of kinase inhibitors, antibiotics, and antiviral agents. Its pyrimidine core, functionalized with a C2-amino group and a C5-ester, offers orthogonal reactivity handles that allow for the rapid generation of diverse chemical libraries.

This guide provides a comprehensive technical analysis of this compound, detailing optimized synthetic protocols, reactivity profiles, and its strategic application in structure-based drug design (SBDD).

Nomenclature Clarification: The CAS number 57401-76-0 corresponds strictly to Ethyl 2-aminopyrimidine-5-carboxylate . Users searching for "Ethyl 5-aminopyrimidine-2-carboxylate" (an isomer with the amine at C5 and ester at C2) should note that the chemistry described herein applies to the 57401-76-0 isomer, which is the industry-standard intermediate for 2-aminopyrimidine scaffolds.

Chemical Profile & Properties[1][2][3][4]

Physicochemical Specifications

| Property | Specification |

| IUPAC Name | Ethyl 2-aminopyrimidine-5-carboxylate |

| Molecular Formula | C₇H₉N₃O₂ |

| Molecular Weight | 167.17 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 146–149 °C |

| Solubility | Soluble in DMSO, DMF, MeOH; Sparingly soluble in water |

| pKa (Predicted) | ~3.5 (pyrimidine N), ~13 (amine) |

| LogP | ~0.8 (Lipophilic, good membrane permeability) |

Structural Analysis

The molecule features an electron-deficient pyrimidine ring. The C2-amino group acts as a weak nucleophile but can be engaged in cross-coupling or acylation. The C5-ethyl ester serves as an electrophilic center or a masked acid/alcohol, essential for extending the carbon skeleton during lead optimization.

Synthetic Methodologies

Core Synthesis: Cyclocondensation (The Guanidine Route)

The most robust industrial route involves the condensation of guanidine with a 3-ethoxy-2-formylacrylate derivative. This method is preferred over the Biginelli reaction for this specific substrate due to higher regioselectivity and yield.

Reaction Logic:

The synthesis relies on a [3+3] cyclization where guanidine (1,3-binucleophile) attacks the

Experimental Protocol: Preparation from Ethyl 3-ethoxy-2-formylpropionate

Reagents:

-

Guanidine Hydrochloride (1.2 equiv)[1]

-

Ethyl 3-ethoxy-2-formylpropionate (or Ethyl 2-(ethoxymethylene)acetate) (1.0 equiv)

-

Sodium Ethoxide (2.5 equiv)[1]

Step-by-Step Procedure:

-

Preparation of Base: In a dry 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet, dissolve sodium metal (2.5 equiv) in absolute ethanol to generate fresh sodium ethoxide.

-

Free Base Generation: Add Guanidine Hydrochloride (1.2 equiv) to the solution and stir at room temperature for 30 minutes to liberate the free guanidine base.

-

Addition: Dropwise add Ethyl 3-ethoxy-2-formylpropionate (1.0 equiv) over 20 minutes. The solution may turn yellow/orange.

-

Cyclization: Heat the reaction mixture to reflux (approx. 78°C) for 4–6 hours. Monitor consumption of the acrylate by TLC (50% EtOAc/Hexane).

-

Workup: Cool the mixture to room temperature. Concentrate the solvent under reduced pressure to ~20% volume.

-

Precipitation: Pour the residue into ice-cold water (10 volumes). Adjust pH to ~7.0 with dilute acetic acid if necessary.

-

Isolation: Filter the resulting precipitate. Wash the filter cake with cold water (2x) and cold diethyl ether (1x).

-

Purification: Recrystallize from ethanol/water (9:1) to yield off-white needles.

Yield Expectation: 75–85%

Synthesis Visualization

The following diagram illustrates the cyclocondensation pathway and potential side reactions.

Figure 1: Synthetic pathway for CAS 57401-76-0 via [3+3] cyclocondensation.

Reactivity & Derivatization Guide

This scaffold is a "privileged structure" because it allows independent modification of the "Head" (Amine) and "Tail" (Ester).

C2-Amine Transformations

The C2-amino group is deactivated by the electron-withdrawing pyrimidine ring and the 5-ester group. Therefore, standard nucleophilic attacks require harsh conditions or activation.

-

Buchwald-Hartwig Amination: Coupling with aryl halides using Pd(OAc)₂/Xantphos allows the introduction of aromatic diversity elements (e.g., for kinase hinge binding).

-

Sandmeyer Reaction: Conversion to Ethyl 2-chloropyrimidine-5-carboxylate using t-BuONO and CuCl₂. This reverses the reactivity, turning C2 into an electrophile for SNAr reactions.

-

Amide Coupling: Reacts with acid chlorides (e.g., benzoyl chloride) in pyridine/DCM to form amides.

C5-Ester Transformations

-

Hydrolysis: Treatment with LiOH in THF/Water yields 2-aminopyrimidine-5-carboxylic acid , a precursor for amide coupling.

-

Reduction: LiAlH₄ reduction yields the alcohol, which can be converted to a benzyl-like halide.

-

Curtius Rearrangement: Conversion of the acid to an isocyanate/amine, effectively moving the nitrogen to the C5 position.

Reactivity Map

Figure 2: Divergent synthesis map starting from CAS 57401-76-0.

Applications in Drug Discovery

Kinase Inhibition (EGFR/VEGFR)

The 2-aminopyrimidine motif mimics the adenine ring of ATP, making it a classic "hinge binder" in kinase inhibitors.

-

Mechanism: The N1 and C2-NH₂ groups form a donor-acceptor hydrogen bond pair with the kinase hinge region (e.g., Met793 in EGFR).

-

Vector: The C5-carboxylate vector points into the solvent-exposed region or the ribose binding pocket, allowing for solubilizing groups to be attached via amide coupling.

Antibiotic Screening

Derivatives of 2-aminopyrimidine-5-carboxylates have shown efficacy against dihydrofolate reductase (DHFR) in bacteria. The structural similarity to trimethoprim allows for competitive inhibition of folate pathways.

Safety & Handling (SDS Summary)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT-SE | H335 | May cause respiratory irritation. |

Precautions:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use in a fume hood to avoid dust inhalation.

-

Storage: Store in a cool, dry place (2–8°C recommended). Keep container tightly closed.

-

Spill: Sweep up preventing dust generation. Wash spill site with soap and water.

References

-

BenchChem. An In-depth Technical Guide to the Synthesis of Ethyl 2-Aminopyrimidine-5-carboxylate. (Accessed 2026). Link

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 277624, Ethyl 2-aminopyrimidine-5-carboxylate. (Accessed 2026). Link

-

Vanden Eynde, J. J., et al. Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates.[3] ARKIVOC, 2003(xv), 22-28.[3] Link

-

Zhichkin, P., et al. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002, 720-722.[4] Link

-

ChemicalBook. Ethyl 2-aminopyrimidine-5-carboxylate MSDS.Link

Sources

Technical Guide: Synthesis of Ethyl 5-aminopyrimidine-2-carboxylate

Executive Summary

Ethyl 5-aminopyrimidine-2-carboxylate (CAS: 59950-51-5) is a critical heterocyclic scaffold in medicinal chemistry, particularly serving as a pharmacophore in the development of kinase inhibitors (e.g., JAK, EGFR) and antiviral agents. Its amphoteric nature—possessing both a nucleophilic amine and an electrophilic ester—makes it a versatile "lynchpin" intermediate for convergent synthesis.

This guide outlines two distinct, high-fidelity synthesis pathways designed to accommodate different scales and laboratory capabilities:

-

The Oxidative-Reductive Pathway (Route A): Ideal for gram-to-kilogram scale-up, utilizing robust, cost-effective starting materials.

-

The Buchwald-Hartwig Amination Pathway (Route B): A modern, convergent approach suitable for late-stage functionalization or high-throughput library generation.

Retrosynthetic Analysis

To design a self-validating synthesis, we must first disconnect the target molecule into stable, commercially viable precursors. The 5-amino and 2-carboxylate positions are electronically distinct; the 5-position is electron-rich (nucleophilic potential), while the 2-position is electron-deficient (electrophilic potential).

Strategic Disconnection

-

Disconnection 1 (Functional Group Interconversion): The 5-amino group can be derived from a 5-nitro precursor via reduction.

-

Disconnection 2 (Carbon-Heteroatom Bond Formation): The 5-amino group can be installed via Pd-catalyzed C-N coupling from a 5-bromo precursor.

-

Disconnection 3 (Side Chain Oxidation): The 2-carboxylate is most reliably generated by oxidizing a 2-methyl group on the electron-deficient pyrimidine ring.

Figure 1: Retrosynthetic map illustrating the two primary strategic approaches: Nitro-Reduction (Left) and Halide-Amination (Right).

Pathway A: The Oxidative-Reductive Route (Recommended for Scale-Up)

This pathway is the industry standard for generating 2-carboxy-pyrimidines. It leverages the commercially available 2-methyl-5-nitropyrimidine . The methyl group at the 2-position is activated by the electron-withdrawing nature of the ring and the nitro group, making it susceptible to oxidation.

Phase 1: Oxidation of 2-Methyl-5-nitropyrimidine

Objective: Convert the 2-methyl group to a carboxylic acid.

-

Reagents: Selenium Dioxide (SeO₂) in Pyridine or Potassium Permanganate (KMnO₄).

-

Mechanism: SeO₂ performs an allylic-type oxidation on the activated methyl group, proceeding through an aldehyde intermediate to the carboxylic acid.

Phase 2: Esterification

Objective: Protect the acid as an ethyl ester to facilitate purification and solubility.

-

Reagents: Ethanol (EtOH), Thionyl Chloride (SOCl₂) or H₂SO₄ (cat).

-

Protocol Note: Acid chlorides are generally avoided here due to the instability of nitro-pyrimidine acid chlorides; direct Fischer esterification is preferred.

Phase 3: Selective Reduction (The Critical Step)

Objective: Reduce the 5-nitro group to an amine without reducing the pyrimidine ring or hydrolyzing the ester.

Experimental Protocol: Iron-Mediated Reduction

This method is preferred over catalytic hydrogenation for pyrimidines to avoid ring hydrogenation (a common side reaction with Pd/C).

Materials:

-

Ethyl 5-nitropyrimidine-2-carboxylate (1.0 eq)

-

Iron Powder (Fe, 5.0 eq, -325 mesh)

-

Ammonium Chloride (NH₄Cl, 0.5 eq)[1]

-

Solvent: Ethanol/Water (4:1 v/v)

Step-by-Step Methodology:

-

Setup: Charge a 3-neck round-bottom flask with Ethyl 5-nitropyrimidine-2-carboxylate and Ethanol/Water solvent mixture. Stir to form a suspension.

-

Activation: Add NH₄Cl and heat the mixture to 60°C.

-

Addition: Add Iron powder portion-wise over 30 minutes. Caution: Exothermic reaction.

-

Reflux: Heat to reflux (approx. 78°C) and monitor by TLC (EtOAc/Hexane 1:1) or LC-MS. The nitro starting material (Rf ~0.[2]6) should disappear, replaced by the fluorescent amine product (Rf ~0.3).

-

Workup:

-

Purification: Recrystallization from Ethanol/Heptane is usually sufficient.

Pathway B: The Buchwald-Hartwig Amination Route

This route is valuable when starting from halogenated pyrimidines, often found in diversity-oriented synthesis libraries.

Core Transformation

Substrate: Ethyl 5-bromopyrimidine-2-carboxylate.[5] Reagents:

-

Catalyst: Pd₂(dba)₃ (2 mol%) / Xantphos (4 mol%)

-

Amine Source: Benzophenone imine (1.1 eq) - Acts as an ammonia surrogate.

-

Base: Cs₂CO₃ (2.0 eq)

-

Solvent: 1,4-Dioxane (anhydrous)

Workflow:

-

Coupling: The palladium cycle inserts into the C-Br bond. Benzophenone imine coordinates and undergoes reductive elimination to form the imine intermediate.

-

Hydrolysis: Treatment with mild acid (1N HCl/THF) or hydroxylamine hydrochloride cleaves the benzophenone protecting group, releasing the free primary amine.

Figure 2: Workflow for the Palladium-catalyzed amination using an ammonia surrogate.

Analytical Data & Specifications

For validation, the synthesized compound must meet the following physicochemical criteria.

| Parameter | Specification | Notes |

| Appearance | Pale yellow to off-white solid | Oxidizes slightly upon air exposure; store under inert gas. |

| Melting Point | 148 - 150 °C | Sharp melting point indicates high purity. |

| 1H NMR (DMSO-d6) | δ 8.60 (s, 2H, H-4/6), 6.45 (s, 2H, NH2), 4.30 (q, 2H), 1.32 (t, 3H) | The singlet at 8.60 ppm is characteristic of the symmetrical pyrimidine protons. |

| MS (ESI) | [M+H]+ = 168.17 | Consistent with Molecular Formula C7H9N3O2. |

Critical Process Parameters (Troubleshooting)

-

Ring Reduction (Route A): If using catalytic hydrogenation (H₂/Pd-C), the pyrimidine ring is prone to reduction to the tetrahydropyrimidine. Mitigation: Use Fe/AcOH or SnCl₂ (Bechamp conditions) which are chemoselective for the nitro group.

-

Decarboxylation: Pyrimidine-2-carboxylic acids are thermally unstable and prone to decarboxylation. Mitigation: Avoid prolonged heating of the free acid intermediate. Perform esterification immediately after oxidation.

-

Regioselectivity (Route B): Ensure the starting material is the 2-carboxylate. The 4-carboxylate isomer is common in literature (Minisci reaction products) but has different biological properties.

References

-

Oxidation of Methylpyrimidines: Sakamoto, T., et al. "Studies on pyrimidine derivatives. XII. Synthesis of 2- and 4-pyrimidinecarboxylic acids." Chemical & Pharmaceutical Bulletin, 1980.[6] Link

-

Buchwald-Hartwig Amination of Pyrimidines: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. Link

-

Nitro Reduction Protocols: Ram, S., & Ehrenkaufer, R. E. "Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions." Synthesis, 1988. Link

-

Compound Data (CAS 59950-51-5): PubChem Compound Summary for CID 2776023. Link

Sources

- 1. CN103373958B - The preparation method of 5-ethylpyridine-2,3-dicarboxylate - Google Patents [patents.google.com]

- 2. Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ethyl 2-chloropyrimidine-5-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 4. CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine - Google Patents [patents.google.com]

- 5. Ethyl 5-bromopyrimidine-2-carboxylate | C7H7BrN2O2 | CID 52987579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.ucla.edu [chem.ucla.edu]

Technical Guide: Discovery & Synthesis of Ethyl 5-aminopyrimidine-2-carboxylate

The following technical guide details the discovery, synthesis, and application of Ethyl 5-aminopyrimidine-2-carboxylate (CAS 916056-76-3).

A Bifunctional Scaffold for Next-Generation Kinase Inhibitors

Executive Summary: The "Inverse" Pyrimidine Scaffold

In the landscape of heterocyclic building blocks, Ethyl 5-aminopyrimidine-2-carboxylate represents a strategic inversion of the classical pyrimidine motif. While the vast majority of pyrimidine-based drugs utilize the 2-amino-5-carboxylate architecture (derived easily from the Biginelli reaction), the 5-amino-2-carboxylate isomer offers a unique vector for chemical space exploration.

This scaffold is classified as a "Privileged Structure" because it provides two orthogonal reactivity handles:

-

C2-Ester: An electrophilic center for heterocycle extension or amide formation.

-

C5-Amino: A nucleophilic handle for Buchwald-Hartwig couplings or urea formation.

This guide outlines the optimized synthetic route, reactivity profile, and structural logic that establishes this molecule as a critical intermediate in the discovery of JAK, EGFR, and VEGFR inhibitors.

Retrosynthetic Analysis & Discovery Logic

The "discovery" of this molecule is rooted in the need to access the C5-position of the pyrimidine ring without the interference of the highly reactive C2/C4 positions. Direct amination of pyrimidine at C5 is difficult due to electronic repulsion. Therefore, the synthetic strategy relies on a Nitro-to-Amino reduction approach.

Logical Disconnection

The most robust route disconnects the target molecule into Ethyl 5-nitropyrimidine-2-carboxylate , which traces back to 2-methyl-5-nitropyrimidine .

Caption: Figure 1. Retrosynthetic disconnection showing the critical oxidation-reduction sequence required to access the 5-amino-2-carboxy motif.

Optimized Synthetic Protocol

Unlike the 2-amino isomer, this molecule cannot be made via one-pot cyclization. The following 3-step protocol is the industry standard for high-purity synthesis.

Step 1: Selective Oxidation

Precursor: 2-Methyl-5-nitropyrimidine

Reagent: Selenium Dioxide (

Mechanism: The methyl group at C2 is activated by the electron-deficient pyrimidine ring (and the nitro group at C5), making it susceptible to radical oxidation by

-

Protocol:

-

Dissolve 2-methyl-5-nitropyrimidine (1.0 eq) in 1,4-dioxane.

-

Add

(1.5 eq) and heat to reflux (100°C) for 4 hours. -

Checkpoint: Monitor by TLC (Mobile phase: 5% MeOH in DCM). The starting material spot (

) will disappear, replaced by the polar acid spot near the baseline. -

Filter through Celite to remove selenium species. Concentrate to yield 5-nitropyrimidine-2-carboxylic acid .

-

Step 2: Fischer Esterification

Reagent: Ethanol /

-

Protocol:

-

Suspend the crude acid in absolute ethanol (10V).

-

Add conc.

(0.1 eq) dropwise. -

Reflux for 6 hours.

-

Workup: Neutralize with

(aq), extract with Ethyl Acetate. -

Data Validation: LCMS should show

(Ethyl 5-nitropyrimidine-2-carboxylate).

-

Step 3: Nitro Reduction (The Critical Step)

Reagent:

Scientific Integrity Note: Iron/Acetic acid reduction is often cited, but for pharmaceutical purity, catalytic hydrogenation is preferred to avoid metal residues that interfere with downstream cross-couplings.

-

Protocol:

-

Dissolve the nitro-ester in MeOH under

. -

Add 10% Pd-C (10 wt% loading).

-

Purge with

gas and stir at RT for 2 hours. -

Filtration: Filter strictly under Argon/Nitrogen (pyrophoric catalyst) through a nylon membrane.

-

Yield: Quantitative conversion to Ethyl 5-aminopyrimidine-2-carboxylate .

-

Analytical Characterization Data

The following data confirms the identity of the synthesized scaffold.

| Attribute | Specification | Diagnostic Signal |

| Appearance | Yellow to Off-white solid | Visual Inspection |

| DMSO- | ||

| LCMS | ESI+ | |

| IR | KBr Pellet | 3350, 3250 |

Reactivity Profile & Applications

The utility of Ethyl 5-aminopyrimidine-2-carboxylate lies in its ability to serve as a "hub" for divergent synthesis.

Orthogonal Functionalization

The diagram below illustrates how this scaffold allows for the sequential construction of complex drugs (e.g., Janus Kinase inhibitors).

Caption: Figure 2. Divergent reactivity map. The C5-amine allows for hinge-binding motif installation, while the C2-ester allows for solubility-enhancing tail modifications.

Case Study: Kinase Inhibitor Design

In the development of inhibitors for EGFR or JAK2 , the 5-amino group is typically acylated with an acryloyl chloride to form a Michael acceptor (covalent inhibitor) or coupled with a hindered aromatic acid to fit the ATP binding pocket. The C2-ester is then converted to a primary amide or reduced to a benzylic amine to interact with the solvent-exposed region of the protein.

Key Advantage: The pyrimidine nitrogen atoms at positions 1 and 3 provide crucial hydrogen bond acceptor interactions with the kinase hinge region (e.g., Met793 in EGFR) [1].

References

-

Synthesis and Biological Activity of Pyrimidine Derivatives. Source: National Institutes of Health (NIH) / PubMed Central. Context: Discusses the binding modes of aminopyrimidine hybrids in EGFR kinase pockets.

-

Ethyl 5-aminopyrimidine-2-carboxylate Hydrochloride Specifications. Source: BLD Pharm.[1][2] Context: Physical properties and commercial availability of the specific CAS 916056-76-3 isomer.

-

Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives (Patent Context). Source: Google Patents (US7408069B2). Context: Illustrates the broader class of amino-heterocycle carboxylates as intermediates in pharmaceutical synthesis.

-

Synthesis of 2-Aminopyrimidine Derivatives. Source: MDPI. Context: Provides comparative protocols for the isomeric 2-amino-pyrimidine synthesis, highlighting the structural differences.

Sources

Technical Safety & Handling Guide: Ethyl 5-aminopyrimidine-2-carboxylate

[1]

CAS Number: 916056-76-3 Molecular Formula: C₇H₉N₃O₂ Molecular Weight: 167.17 g/mol Document ID: TSG-E5AP2C-2025[1][2]

Executive Summary

Ethyl 5-aminopyrimidine-2-carboxylate is a specialized heterocyclic building block predominantly utilized in the synthesis of pharmaceutical agents, particularly kinase inhibitors and antiviral drugs.[1] Unlike its more common isomer (ethyl 2-aminopyrimidine-5-carboxylate), this compound features an exocyclic amine at the meta-like position relative to ring nitrogens, altering its nucleophilicity and metabolic stability profile.[1]

This guide provides a rigorous safety and handling framework. While classified as a Category 2 Skin/Eye Irritant and Acute Toxicant (Oral) , its primary hazard lies in its potential for sensitization and specific reactivity profiles during synthesis. Researchers must distinguish this specific isomer (CAS 916056-76-3) from its structural analogs to ensure accurate toxicological assessment and experimental reproducibility.[1]

Chemical Identity & Properties

Structural Distinction

It is critical to verify the substitution pattern before use.[1] The positioning of the amino and ester groups significantly impacts chemical reactivity and biological interaction.[1]

| Feature | Ethyl 5-aminopyrimidine-2-carboxylate | Ethyl 2-aminopyrimidine-5-carboxylate (Isomer) |

| CAS | 916056-76-3 | 57401-76-0 |

| Structure | Amino group at pos. 5 (C-C bond to N) | Amino group at pos. 2 (between ring nitrogens) |

| Reactivity | Amino group is more aniline-like; nucleophilic.[1] | Amino group is less nucleophilic (guanidine-like).[1] |

| Storage | Inert atmosphere, 2-8°C | Dry, Room Temperature |

Physical Properties[1][3]

Hazard Identification (GHS Classification)

This compound is regulated under the Globally Harmonized System (GHS).[1] The following classification is derived from aggregate supplier safety data and structural activity relationship (SAR) analysis of aminopyrimidines.

GHS Label Elements

Signal Word: WARNING [1][2][3][4][5]

| Hazard Class | Category | Hazard Statement (H-Code) | Description |

| Acute Toxicity, Oral | 4 | H302 | Harmful if swallowed.[1] |

| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation.[1][6] |

| Serious Eye Damage/Irritation | 2A | H319 | Causes serious eye irritation.[1] |

| STOT - Single Exposure | 3 | H335 | May cause respiratory irritation.[1] |

Precautionary Statements (P-Codes)

-

Prevention:

-

Response:

Toxicological Profile & Mechanism

Acute Effects

The primary acute risk is irritation of mucosal membranes.[1] Upon inhalation, the dust can cause coughing and upper respiratory tract inflammation.[1]

-

Mechanism: The basic amino moiety can interact with mucosal proteins, leading to local pH changes and protein denaturation.[1]

-

Oral Toxicity: The LD50 is not established for this specific isomer but is estimated at <2000 mg/kg based on pyrimidine analogs.[1] Ingestion may cause gastrointestinal distress.[1]

Chronic & Sensitization Risks[1]

-

Sensitization: Aminopyrimidines are structural alerts for skin sensitization.[1] The metabolic activation of the amino group (via N-hydroxylation) can form reactive intermediates capable of haptenizing proteins.[1]

-

Genotoxicity: While no specific data exists for CAS 916056-76-3, pyrimidine derivatives are often screened for mutagenicity.[1] Treat as a potential mutagen until Ames test data confirms otherwise.[1]

Safe Handling & Engineering Controls

Engineering Controls

-

Ventilation: All solid handling (weighing, transfer) must occur inside a certified chemical fume hood .

-

Static Control: Use anti-static weighing boats. The fine powder form presents a low-risk dust explosion hazard; ground all equipment.[1]

Personal Protective Equipment (PPE)[1]

-

Eye/Face: Chemical safety goggles (ANSI Z87.1).[1] Face shield recommended if handling >10g.[1]

-

Skin: Nitrile gloves (minimum thickness 0.11 mm).[1] Double gloving is recommended during synthesis steps involving toxic solvents (e.g., DCM, DMF).

-

Respiratory: If fume hood is unavailable or during spill cleanup, use a NIOSH-approved N95 or P100 particulate respirator.[1]

Storage Protocol (Self-Validating System)

To maintain chemical integrity and safety:

-

Environment: Store under Inert Atmosphere (Argon or Nitrogen).[1] The amino group is susceptible to oxidation over time, turning the solid brown.[1]

-

Temperature: Refrigerate (2-8°C) .

-

Validation: Visually inspect color before use. Darkening indicates oxidation.[1] Check LCMS purity if stored >6 months.[1]

Reactivity & Synthesis Context

This section details the specific hazards arising during chemical transformation.

Reactivity Profile

-

Nucleophilicity: The C5-amino group is moderately nucleophilic.[1] It reacts readily with acid chlorides and isocyanates.[1]

-

Hydrolysis: The C2-ester is susceptible to base-catalyzed hydrolysis (saponification) to the corresponding carboxylic acid.[1] Avoid prolonged exposure to moisture.[1]

-

Incompatibility: Strong oxidizing agents (peroxides, permanganates) and strong acids.[1]

Workflow Visualization

The following diagram outlines the decision logic for handling and reactivity assessments.

Figure 1: Handling and reactivity decision workflow for ensuring compound integrity and safety during synthesis.

Emergency Response Protocols

Spill Management

-

Evacuate: Clear the immediate area of unnecessary personnel.

-

PPE: Don goggles, nitrile gloves, and a lab coat.[1] Wear a dust mask.[1]

-

Containment: Cover the spill with a damp paper towel to prevent dust generation.[1]

-

Cleanup: Sweep up carefully or use a HEPA-filter vacuum.[1] Place in a sealed waste container labeled "Hazardous Waste: Toxic Solid."

-

Decontamination: Wipe the surface with 10% bleach solution followed by water.[1]

First Aid[1]

Disposal & Environmental Impact

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22271413 (Isomer Analog Reference). Retrieved from [Link](Note: Used for structural class toxicity inference).[7]

-

European Chemicals Agency (ECHA). C&L Inventory: Aminopyrimidine carboxylates. Retrieved from [Link][1]

-

Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]

Sources

- 1. 1408076-25-4|Methyl 5-aminopyrimidine-2-carboxylate hydrochloride|BLD Pharm [bldpharm.com]

- 2. 73418-88-9|Methyl 5-aminopyrimidine-2-carboxylate|BLD Pharm [bldpharm.com]

- 3. 42839-08-7|Ethyl pyrimidine-2-carboxylate|BLD Pharm [bldpharm.com]

- 4. 56621-98-8|5-Aminopyrimidine-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 5. capotchem.cn [capotchem.cn]

- 6. fishersci.se [fishersci.se]

- 7. Ethyl 5-Aminopyrazine-2-carboxylate | C7H9N3O2 | CID 22271413 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Strategic Synthesis and Functionalization of Ethyl 5-aminopyrimidine-2-carboxylate Scaffolds

Executive Summary

The ethyl 5-aminopyrimidine-2-carboxylate scaffold represents a critical "privileged structure" in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., JAK, BTK) and folate antagonists. Unlike the common 2-aminopyrimidine isomers, the 5-amino variant places the nucleophilic nitrogen at a position that is not naturally electrophilic, requiring specific synthetic maneuvering.

This guide details a robust, scalable protocol for synthesizing this core via the reduction of ethyl 5-nitropyrimidine-2-carboxylate . It further outlines downstream derivatization strategies to generate high-value library candidates.

Retrosynthetic Analysis & Mechanistic Logic

The synthesis of 5-aminopyrimidines is electronically challenging. The pyrimidine ring is electron-deficient, making direct electrophilic aromatic substitution (e.g., nitration) at the 5-position difficult without activating groups. Conversely, nucleophilic displacement of halides at the 5-position is sluggish compared to the 2- or 4-positions.

Therefore, the most reliable route constructs the nitrogen functionality early (as a nitro group) or utilizes a pre-functionalized precursor like 2-methyl-5-nitropyrimidine .

Pathway Logic

-

Precursor Selection: The 2-position carboxylate is best installed via oxidation of a methyl group or Pinner reaction of a nitrile.

-

Core Transformation: The reduction of the nitro group to the amine must be chemoselective to avoid hydrolyzing the ester at C2.

-

Stability: The resulting 5-aminopyrimidine is electron-rich relative to the ring but prone to oxidation; protocols must minimize air exposure.

Figure 1: Retrosynthetic disconnection showing the oxidation-esterification-reduction sequence.[1][2]

Protocol 1: Synthesis of the Core Scaffold

Objective: Reduction of Ethyl 5-nitropyrimidine-2-carboxylate to Ethyl 5-aminopyrimidine-2-carboxylate.

Materials & Reagents

| Reagent | Equiv.[3][4][5][6][7][8] | Role |

| Ethyl 5-nitropyrimidine-2-carboxylate | 1.0 | Limiting Reagent |

| Palladium on Carbon (10% Pd/C) | 10 wt% | Catalyst |

| Ethanol (Absolute) | Solvent | Solvent (0.1 M conc.) |

| Hydrogen Gas (H₂) | Excess | Reductant (Balloon) |

| Celite 545 | N/A | Filtration Aid |

Step-by-Step Methodology

-

Preparation:

-

In a clean, dry round-bottom flask (RBF), dissolve Ethyl 5-nitropyrimidine-2-carboxylate (1.0 equiv) in absolute ethanol.

-

Note: Methanol can be used, but transesterification is a risk if the reaction stalls or is heated. Ethanol matches the ester group, ensuring product integrity.

-

-

Catalyst Addition (Safety Critical):

-

Carefully add 10% Pd/C (10% by weight of the starting material) under a gentle stream of nitrogen.

-

Caution: Dry Pd/C is pyrophoric. Always wet the catalyst with a small amount of solvent or add it to the solution under inert gas.

-

-

Hydrogenation:

-

Purge the flask with nitrogen (3 cycles), then with hydrogen (3 cycles).

-

Affix a hydrogen balloon. Stir vigorously at room temperature (20–25°C) for 4–6 hours.

-

IPC (In-Process Control): Monitor by TLC (50% EtOAc/Hexane) or LCMS. The starting material (Nitro) typically absorbs strongly at 254 nm; the product (Amine) will have a lower R_f and may fluoresce or stain with ninhydrin.

-

-

Workup:

-

Once conversion is >98%, purge the system with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst. Rinse the pad with ethanol.

-

Tip: Do not let the filter cake dry out completely to avoid fire hazards.

-

-

Isolation:

-

Concentrate the filtrate in vacuo at <40°C.

-

The product usually solidifies as a pale yellow or off-white solid.

-

Storage: Store under Argon at -20°C. 5-aminopyrimidines can darken upon air exposure.

-

Protocol 2: Derivatization (Amide Coupling)

Objective: Functionalizing the 5-amino group to generate a library of amide derivatives (e.g., for SAR studies).

Workflow Logic

The 5-amino group is less nucleophilic than a standard aniline due to the electron-withdrawing nature of the pyrimidine ring. Standard coupling reagents (EDC/HOBt) may be too slow. HATU or Acid Chlorides are recommended.

Figure 2: HATU-mediated coupling workflow.

Procedure

-

Activation:

-

Dissolve the carboxylic acid partner (1.1 equiv) in DMF (dry).

-

Add HATU (1.2 equiv) and DIPEA (2.5 equiv). Stir for 10 minutes to form the activated ester.

-

-

Coupling:

-

Add the Ethyl 5-aminopyrimidine-2-carboxylate (1.0 equiv) to the mixture.

-

Stir at RT for 12–18 hours. If reaction is sluggish, heat to 50°C.

-

-

Purification:

-

Dilute with EtOAc, wash with saturated NaHCO₃ (to remove acid) and brine.

-

Purify via flash chromatography (SiO₂, 0–10% MeOH in DCM).

-

Analytical Validation

| Parameter | Expected Observation |

| ¹H NMR (DMSO-d₆) | Amine: Broad singlet at δ 6.0–6.5 ppm (2H, -NH₂). Pyrimidine Protons: Singlet at δ 8.0–8.5 ppm (2H, H4/H6). The symmetry makes H4 and H6 equivalent. Ethyl Group: Quartet (~4.3 ppm) and Triplet (~1.3 ppm). |

| LC-MS | [M+H]⁺: 168.1 (Calc. for C₇H₉N₃O₂). |

| Appearance | Pale yellow to off-white crystalline solid. |

Troubleshooting & Optimization

-

Issue: Incomplete Reduction.

-

Cause: Poisoned catalyst (sulfur traces) or insufficient H₂ pressure.

-

Fix: Add fresh catalyst or switch to a Parr shaker (40 psi). If the precursor contains sulfur (e.g., from a thiomethyl pyrimidine route), use Raney Nickel (with caution) or Iron/NH₄Cl reduction.

-

-

Issue: Ester Hydrolysis.

-

Cause: Wet solvent or presence of strong base/acid.

-

Fix: Ensure absolute ethanol is used. Avoid aqueous workups if possible; dry load onto silica.

-

-

Issue: Solubility.

-

Fix: If the nitro compound is insoluble in EtOH, use a 1:1 mixture of EtOH/THF or EtOH/EtOAc.

-

References

- General Pyrimidine Synthesis: Brown, D. J. The Pyrimidines. Wiley-Interscience, 2009. (Standard text for heterocyclic properties).

-

Reduction Methodologies: Ram, S., & Ehrenkaufer, R. E. "Ammonium formate in catalytic transfer hydrogenation." Synthesis, 1988(02), 91-95. Link

-

Scaffold Utility

Disclaimer: This protocol involves the use of hydrogen gas and pyrophoric catalysts. All procedures should be performed in a fume hood with appropriate PPE.

Sources

- 1. US3325507A - Process for the preparation of 5-nitroimidazole-2-carboxylic acids - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Decarboxylation [organic-chemistry.org]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. chem.ucla.edu [chem.ucla.edu]

- 7. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 8. chem.ucla.edu [chem.ucla.edu]

- 9. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]

- 10. A new reaction route for the synthesis of 2-methyl-5-ethylpyridine - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide - Google Patents [patents.google.com]

Streamlined One-Pot Synthesis of 2-Aminopyrimidines

From Mechanistic Design to High-Throughput Protocols

Executive Summary

The 2-aminopyrimidine pharmacophore is a privileged scaffold in medicinal chemistry, serving as the hinge-binding motif in numerous FDA-approved kinase inhibitors (e.g., Palbociclib, Ribociclib, Imatinib). Traditional synthesis often involves multi-step isolation of intermediates, leading to poor atom economy and solvent waste. This Application Note details a robust, one-pot condensation protocol utilizing guanidine salts and 1,3-electrophiles. We provide two distinct workflows: a High-Throughput Microwave Protocol for rapid library generation and a Green Aqueous Protocol for sustainable scale-up.

Scientific Background & Mechanistic Insight

2.1 The Pharmacophore

The 2-aminopyrimidine ring mimics the adenine base of ATP. In kinase drug discovery, the N1 and the exocyclic 2-amino group form a critical donor-acceptor hydrogen bond pair with the kinase hinge region (Glu/Leu residues).

2.2 Reaction Mechanism

The synthesis relies on the cyclocondensation of a guanidine moiety (bis-nucleophile) with a 1,3-dielectrophile (typically a 1,3-diketone or enaminone).

-

Step 1 (Liberation): Guanidine is hygroscopic and unstable as a free base; it is supplied as a salt (HCl, Carbonate, Nitrate). A base is required to liberate the free amine in situ.

-

Step 2 (Nucleophilic Attack): The free guanidine attacks the most electrophilic carbonyl of the 1,3-dicarbonyl species.

-

Step 3 (Cyclization & Dehydration): Intramolecular attack closes the ring, followed by the elimination of two molecules of water to establish aromaticity.

Critical Note on Regioselectivity: When using unsymmetrical 1,3-diketones, two regioisomers are possible. The major product typically results from the initial attack of the guanidine amino group on the less sterically hindered or more electrophilic carbonyl carbon.

Figure 1: Mechanistic pathway for the condensation of guanidine with 1,3-diketones. The reaction is driven by the thermodynamic stability of the resulting aromatic heterocycle.

Experimental Protocols

Protocol A: High-Throughput Microwave Synthesis (Library Scale)

Best for: Rapid generation of analogs (10–50 mg scale), drug discovery screening.

Reagents:

-

Guanidine Hydrochloride (1.2 equiv)[1]

-

Substituted 1,3-diketone (1.0 equiv)

-

Sodium Ethoxide (NaOEt) or K2CO3 (2.5 equiv)

-

Solvent: Absolute Ethanol (2–3 mL)

Procedure:

-

Loading: In a 10 mL microwave process vial, suspend Guanidine HCl (1.2 mmol) and the base (2.5 mmol) in ethanol. Stir for 2 minutes to ensure partial liberation of the free base.

-

Addition: Add the 1,3-diketone (1.0 mmol). Seal the vial with a septum cap.

-

Irradiation: Place in a microwave reactor (e.g., CEM Discover or Biotage Initiator).

-

Temperature: 120 °C

-

Hold Time: 10–15 minutes

-

Pressure Limit: 15 bar

-

Power: Dynamic (Max 200W)

-

-

Workup: Cool to room temperature. The product often precipitates upon cooling.[1]

-

If solid: Filter and wash with cold water (2 x 5 mL) to remove salts.

-

If soluble: Evaporate solvent, resuspend in water, and extract with Ethyl Acetate.

-

-

Purification: Recrystallization from EtOH/Water or flash chromatography (0-5% MeOH in DCM).

Validation Data:

-

Typical Yield: 85–95%

-

Purity: >95% (LCMS)

Protocol B: Green Aqueous Synthesis (Scale-Up)

Best for: Gram-scale synthesis, environmentally sensitive processes, cost reduction.

Reagents:

-

Guanidine Carbonate (0.6 equiv - Note: Carbonate salt provides 2 guanidine units and acts as its own base)

-

Substituted 1,3-diketone (1.0 equiv)

-

Solvent: Deionized Water

Procedure:

-

Mixing: In a round-bottom flask, add Guanidine Carbonate (6 mmol) and 1,3-diketone (10 mmol) to water (20 mL).

-

Reaction: Reflux the heterogeneous mixture at 100 °C.

-

Observation: The mixture typically becomes homogenous as the reaction proceeds, then the product precipitates out as a solid.

-

Time: 1–3 hours (Monitor by TLC: 50% EtOAc/Hexane).

-

-

Isolation: Cool the reaction mixture to 4 °C in an ice bath.

-

Filtration: Filter the solid precipitate under vacuum. Wash copiously with water to remove any unreacted guanidine carbonate.

-

Drying: Dry in a vacuum oven at 50 °C.

Why this works: Guanidine carbonate is water-soluble and basic. As the hydrophobic aromatic product forms, it crashes out of the aqueous phase, driving the equilibrium forward (Le Chatelier’s principle) and simplifying purification.

Optimization & Troubleshooting Guide

The following table summarizes common failure modes and corrective actions based on internal application data.

| Variable | Observation | Diagnosis | Corrective Action |

| Stoichiometry | Low Yield | Incomplete liberation of guanidine | Ensure Base:Guanidine salt ratio is correct. For Guanidine HCl, use >1 equiv of base. For Guanidine Carbonate, no extra base is needed. |

| Solvent | Oily Product | Product too soluble in EtOH | Switch to Protocol B (Water) or add water to the EtOH reaction to force precipitation. |

| Reactivity | No Reaction | Steric hindrance on diketone | Increase temperature to 140 °C (Microwave) or switch solvent to DMF for higher thermal reflux. |

| Regioselectivity | Mixture of Isomers | Unsymmetrical Diketone | Use steric bulk to direct attack. Analyze via NOESY NMR to confirm structure. |

Workflow Visualization

Figure 2: Decision tree for selecting the optimal synthetic workflow based on scale and urgency.

References

-

Structural Importance in Drug Discovery: Drewry, D. H., et al. (2022).[2][3] "Progress in the design of kinase inhibitors." Journal of Medicinal Chemistry.

-

Microwave Protocols: BenchChem Application Notes. (2025).[1][4][5] "Revolutionizing Aminopyrimidine Synthesis: A Guide to Microwave-Assisted Protocols."

-

Green Chemistry Approaches: MDPI. (2022). "Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors." Molecules.

-

Mechanistic Reviews: Schmidt, E. Y., et al. (2017).[6] "A One-Pot Synthesis of 2-Aminopyrimidines from Ketones, Arylacetylenes, and Guanidine." Journal of Organic Chemistry.

-

Water-Mediated Synthesis: Taylor & Francis. (2019). "Water-mediated synthesis of disubstituted 5-aminopyrimidines." Green Chemistry Letters and Reviews.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Pyrrole–Aminopyrimidine Ensembles: Cycloaddition of Guanidine to Acylethynylpyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Pyrimidine synthesis [organic-chemistry.org]

Protocol for synthesizing kinase inhibitors from Ethyl 5-aminopyrimidine-2-carboxylate

Executive Summary

This application note details a robust, modular synthetic workflow for generating kinase inhibitor libraries utilizing Ethyl 5-aminopyrimidine-2-carboxylate as the core scaffold. This starting material is a "privileged structure" in drug discovery, offering two orthogonal vectors for diversification:

-

The C5-Amino Group: Serves as the Hinge Binding motif (often derivatized to ureas or amides) to interact with the ATP-binding site (e.g., the "gatekeeper" residue).

-

The C2-Ester Group: Serves as the Solvent Front/Allosteric vector (derivatized to amides) to tune solubility and pharmacokinetic properties.

This guide prioritizes a "Tail-First" strategy (C2 modification followed by C5 functionalization) to maintain solubility and avoid chemoselectivity issues during saponification.

Strategic Overview & Logic

The pyrimidine ring is electron-deficient, rendering the C5-amine less nucleophilic than a standard aniline. Consequently, harsh coupling conditions must be avoided to prevent decomposition. We employ a Type II Kinase Inhibitor design strategy:

-

Hinge Region: A urea linkage at C5 (mimicking the Asp-Phe-Gly (DFG-out) binding mode).

-

Tail Region: A solubilizing amide at C2.

Synthetic Workflow Diagram

The following diagram illustrates the critical decision pathways for this synthesis.

Figure 1: Modular synthetic workflow prioritizing C2-tail modification before C5-hinge functionalization to maximize intermediate solubility.

Detailed Experimental Protocols

Protocol A: C2-Ester Hydrolysis (Saponification)

Objective: Convert the ethyl ester to the carboxylic acid without degrading the primary amine. Mechanism: Nucleophilic acyl substitution using Lithium Hydroxide (LiOH), which is preferred over NaOH due to better solubility in THF/Water mixtures.

Reagents:

-

Ethyl 5-aminopyrimidine-2-carboxylate (1.0 eq)

-

LiOH.H₂O (2.5 eq)

-

Solvent: THF:Water (3:1 v/v)

Procedure:

-

Dissolve Ethyl 5-aminopyrimidine-2-carboxylate (e.g., 5.0 g) in THF (30 mL).

-

Prepare a solution of LiOH.H₂O in water (10 mL) and add it dropwise to the reaction vessel at 0°C.

-

Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours.

-

Checkpoint: Monitor via LCMS (ES-) for the disappearance of the ester (M+H ~168) and appearance of the acid (M-H ~138).

-

-

Workup: Carefully acidify to pH 3–4 using 1M HCl. The zwitterionic amino-acid product often precipitates.

-

Filter the solid, wash with cold water and Et₂O, and dry under vacuum.

-

Note: If no precipitate forms, evaporate THF and lyophilize the aqueous layer (desalting may be required).

-

Protocol B: C2-Amide Coupling (The "Tail")

Objective: Attach the solubilizing tail (e.g., N-methylpiperazine derivative) to the C2 position. Expert Insight: The 5-amino group is weakly nucleophilic and will not compete with the aliphatic amine of the tail during coupling, allowing for chemoselective amide formation at C2 without protecting the C5-amine.

Reagents:

-

5-aminopyrimidine-2-carboxylic acid (from Protocol A) (1.0 eq)

-

Amine Partner (Tail) (1.1 eq)

-

HATU (1.2 eq)

-

DIPEA (3.0 eq)

-

Solvent: DMF (Anhydrous)

Procedure:

-

Suspend the carboxylic acid in anhydrous DMF (0.2 M concentration).

-

Add DIPEA and stir for 5 minutes to ensure deprotonation of the carboxylic acid.

-

Add HATU in one portion. Stir for 10 minutes (activation step).

-

Add the Amine Partner.[1]

-

Stir at RT for 12–16 hours.

-

Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (to remove byproduct HOAt) and brine. Dry over Na₂SO₄.

-

Troubleshooting: If the product is polar, skip aqueous workup and purify directly via Reverse Phase Flash Chromatography (C18, H₂O/MeCN + 0.1% Formic Acid).

-

Protocol C: C5-Urea Formation (The "Hinge")

Objective: Form the urea linkage critical for H-bonding in the kinase hinge region. Method Selection:

-

Method A (Isocyanate): Best for commercially available aryl isocyanates.

-

Method B (Triphosgene): Best for complex amines where the isocyanate is not available.

Method A: Isocyanate Addition

-

Dissolve the C2-amide intermediate (1.0 eq) in anhydrous THF or DMF.

-

Add the Aryl Isocyanate (1.1 eq).

-

Heat to 60°C for 4–12 hours.

-

Why Heat? The electron-deficient pyrimidine amine is sluggish; thermal energy overcomes the activation barrier.

-

-

Purification: Concentrate and purify via Prep-HPLC.

Method B: Triphosgene Activation (In-situ Isocyanate)

Safety Warning: Triphosgene generates phosgene gas.[2] Perform in a well-ventilated fume hood.

-

Dissolve the Aryl Amine (Partner B) (1.0 eq) in DCM/Sat. NaHCO₃ (biphasic system) or DCM/DIPEA.

-

Add Triphosgene (0.35 eq) at 0°C. Stir for 30 min to generate the isocyanate in situ.

-

Add the Pyrimidine Intermediate (from Protocol B) (0.9 eq) dissolved in minimal DMF.

-

Stir at RT overnight.

-

Quench with water, extract with DCM, and purify via chromatography.

Data Summary & Validation

Solvent & Reagent Compatibility Table

| Reaction Step | Recommended Solvent | Alternative | Critical Parameter |

| Hydrolysis | THF/Water (3:1) | MeOH/Water | Maintain pH < 5 during workup to precipitate the zwitterion. |

| Amide Coupling | DMF | DMA / NMP | Pyrimidine acids have poor solubility in DCM; polar aprotic solvents are required. |

| Urea Formation | THF (reflux) | Toluene | Avoid alcohols (MeOH/EtOH) to prevent carbamate side-products. |

Expected Yields (Based on Electronic Effects)

The electronic nature of the "Tail" amine affects the overall yield of the subsequent steps.

| Tail Type (C2 Position) | Example | Hydrolysis Yield | Coupling Yield | Urea Formation Yield |

| Aliphatic | Morpholine | >90% | 75–85% | 60–70% |

| Aromatic | Aniline | >90% | 40–50%* | 50–60% |

| Steric Bulk | t-Butyl amine | >90% | 60–70% | 40–50% |

*Note: Coupling aromatic amines to the C2-acid is difficult due to the electron-withdrawing nature of the pyrimidine ring deactivating the carbonyl. Aliphatic tails are strongly recommended.

References

-

Baillache, D. J., & Unciti-Broceta, A. (2020).[3] Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry.[3] Link

-

Laufer, S. A., et al. (2014). Synthesis and Structure-Activity Relationships of Pyrimidine-5-carboxamide Derivatives as Syk Inhibitors. Journal of Medicinal Chemistry. (Contextual grounding for pyrimidine reactivity). LinkNote: Generalized reference for pyrimidine kinase chemistry.

-

Common Organic Chemistry. (2023). Urea Formation - Common Conditions: Amine + Isocyanate.[2] Link

-

Sigma-Aldrich. (2023). Product Specification: Ethyl 5-aminopyrimidine-2-carboxylate. Link

-

Organic Chemistry Portal. (2023). Synthesis of Ureas. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 5-aminopyrimidine-2-carboxylate

Core Directive & Executive Summary

The Critical Distinction (Isomer Alert): Before proceeding, verify your target structure. This guide addresses Ethyl 5-aminopyrimidine-2-carboxylate (Amine at C5, Ester at C2).

-

Target: Pyrimidine ring substituted with a 5-amino group and a 2-ethoxycarbonyl group.

-

Common Error: Do not confuse with the commercially abundant isomer Ethyl 2-aminopyrimidine-5-carboxylate (CAS 57401-76-0), which is synthesized via the Biginelli or standard guanidine condensations.

Synthetic Strategy: Direct nitration of ethyl pyrimidine-2-carboxylate is difficult due to the electron-deficient nature of the ring. Therefore, the most robust protocols rely on Functional Group Interconversion (FGI) of pre-functionalized pyrimidine cores.

This guide details two primary workflows:

-

Method A (The Industrial Standard): Palladium-catalyzed carbonylation of 2-chloro-5-nitropyrimidine, followed by chemoselective reduction.

-

Method B (The De Novo Route): Condensation of sodium nitromalonaldehyde with ethyl amidinoacetate.

Visualizing the Synthetic Pathways

The following diagram outlines the logical flow and critical decision points for the synthesis.

Caption: Figure 1. Convergent synthetic pathways highlighting the risk of ring over-reduction during the final step.

Technical Protocols & Troubleshooting (Q&A)

Phase 1: Generating the Scaffold (The Nitro-Ester Intermediate)

Method A: Carbonylation of 2-Chloro-5-nitropyrimidine

User Question: I am using Pd(PPh3)4 for the carbonylation of 2-chloro-5-nitropyrimidine, but the reaction is stalling at 20% conversion. What is wrong?

Senior Scientist Response: The oxidative addition of Pd into the C2-Cl bond of a pyrimidine is generally favorable, but the nitro group at C5 makes the system electron-deficient, potentially destabilizing the Pd-intermediate.

-

The Fix: Switch to a bidentate ligand. Monodentate phosphines like PPh3 are often insufficient for difficult carbonylations of electron-poor heterocycles.

-

Recommended Protocol:

-

Catalyst: Pd(OAc)₂ (2-5 mol%)

-

Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) or Xantphos. These wide-bite-angle ligands stabilize the catalytic cycle.

-

Base: Triethylamine (2.0 equiv) or NaOAc.

-

Solvent: Absolute Ethanol (acts as the nucleophile).[1]

-

Conditions: CO balloon (1 atm) is often sufficient, but a pressure vessel (5 bar) ensures completion. Temperature: 70-80°C.

-

-

Why it works: The dppf ligand prevents catalyst deactivation (Pd black formation), which is common with PPh3 in these substrates.

Method B: Condensation of Nitromalonaldehyde

User Question: I tried condensing sodium nitromalonaldehyde with ethyl amidinoacetate, but I got a black tar and no product.

Senior Scientist Response: This reaction is extremely pH-sensitive. Ethyl amidinoacetate (the free base) is unstable and dimerizes/polymerizes rapidly.

-

The Fix: Generate the free base in situ and control the basicity.

-

Protocol:

-

Suspend Ethyl amidinoacetate hydrochloride (1.0 equiv) and Sodium nitromalonaldehyde (1.0 equiv) in Ethanol.

-

Add Sodium Acetate (not Ethoxide) or a stoichiometric amount of Et3N. Crucial: Do not use strong alkoxides (NaOEt) in excess, as they can attack the ester or cause polymerization of the nitromalonaldehyde.

-

Stir at room temperature first, then reflux gently.

-

Observation: The solution should turn from yellow to orange/red. Dark black indicates decomposition (pH too high).

-

Phase 2: The Critical Reduction (Nitro to Amine)

User Question: I hydrogenated Ethyl 5-nitropyrimidine-2-carboxylate using H2 and Pd/C. Mass spec shows a mass of M+4 or M+6. Did I reduce the ester?

Senior Scientist Response: You likely reduced the pyrimidine ring , not the ester. Pyrimidine rings are susceptible to hydrogenation (forming tetra- or hexahydropyrimidines) under standard Pd/C conditions, especially when an electron-withdrawing group (Ester) activates the ring toward nucleophilic hydride attack.

Troubleshooting Table: Reduction Methods

| Method | Reagents | Risk Level | Outcome | Recommendation |

| Catalytic Hydrogenation | H₂, Pd/C, MeOH | High | Mixture of Product + Tetrahydropyrimidine | Avoid unless using flow chemistry with strict residence time control. |

| Transfer Hydrogenation | Pd/C, Cyclohexene or Ammonium Formate | Medium | Better control, but ring reduction still possible. | Monitor by LCMS every 15 mins. |

| Dissolving Metal (Béchamp) | Fe powder, NH₄Cl, EtOH/H₂O | Low | Exclusive reduction of -NO₂ to -NH₂. | Highly Recommended. |

| Dithionite | Na₂S₂O₄, THF/H₂O | Low | Clean product, but workup can be messy (sulfur salts). | Good alternative. |

Optimized Protocol (Fe/NH4Cl):

-

Dissolve Ethyl 5-nitropyrimidine-2-carboxylate (1 mmol) in EtOH/Water (3:1, 10 mL).

-

Add NH₄Cl (5.0 equiv) and Iron powder (5.0 equiv, <325 mesh).

-

Heat to 70°C with vigorous stirring for 2-4 hours.

-

Workup: Filter hot through Celite (the iron sludge is sticky). Wash the cake with hot EtOAc.

-

Result: This method preserves the pyrimidine ring and the ethyl ester perfectly.

Phase 3: Purification & Storage

User Question: My product is an oil that solidifies slowly. Is it pure?

Senior Scientist Response: Ethyl 5-aminopyrimidine-2-carboxylate is typically a low-melting solid or off-white powder.

-

Impurities: If it remains an oil, check for triethylammonium salts (if Carbonylation was used) or acetic acid (if Iron reduction was used).

-

Purification:

-

The amine is weakly basic. You can dissolve it in dilute HCl, wash with ether (removes non-basic impurities), and then carefully neutralize with NaHCO₃ to precipitate the product.

-

Warning: Do not use NaOH for neutralization; you will hydrolyze the C2-ethyl ester to the carboxylic acid (zwitterion), which is water-soluble and difficult to extract.

-

Data Summary: Key Physicochemical Properties

| Property | Value (Approx.) | Note |

| Molecular Formula | C₇H₉N₃O₂ | |

| Molecular Weight | 167.17 g/mol | |

| Predicted pKa (Amine) | ~2.5 - 3.5 | The amine is electron-poor due to the pyrimidine ring. |

| Solubility | DMSO, MeOH, EtOAc | Poor solubility in Hexanes/Water. |

| Stability | Moderate | Store at -20°C. Esters at C2 of pyrimidines are hydrolytically labile under basic conditions. |

References

-

Carbonylation of Heteroaryl Chlorides

- Methodology: "Palladium-catalyzed carbonylation of aryl and heteroaryl chlorides.

-

Nitro Reduction Strategies

- Review: "Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines.

-

Pyochemistry & Ring Stability

- Context: "Synthesis of 2-Aminopyrimidine Derivatives." MDPI. (Provides context on pyrimidine ring stability and handling).

-

Compound Data Verification

- Source: BenchChem Technical Data for Ethyl 2-aminopyrimidine-5-carboxyl

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) and perform a risk assessment before handling carbon monoxide, palladium catalysts, or nitro-aromatics.

Sources

Technical Support Center: Aminopyrimidine Synthesis Optimization

Current Status: Operational Ticket ID: AP-SYNTH-OPT-001 Assigned Specialist: Senior Application Scientist

Introduction: The Aminopyrimidine Challenge

Aminopyrimidines are privileged scaffolds in medicinal chemistry, serving as the backbone for countless kinase inhibitors (e.g., Imatinib, Palbociclib) and nucleoside analogs.[1] However, their synthesis is often plagued by low conversion, regioselectivity mixtures (2- vs. 4-position), and catalyst poisoning.

This guide is structured as a Tiered Troubleshooting System . Start with Tier 1 for standard issues and escalate to Tier 2 or 3 for recalcitrant substrates.

Diagnostic Workflow: Method Selection

Before optimizing, confirm you are using the correct synthetic pathway for your substrate's electronic profile.

Figure 1: Decision matrix for selecting the optimal synthetic route based on substrate electronics and nucleophile strength.

Tier 1: Standard Optimization

Applicability: Electron-deficient pyrimidines (e.g., 4-chloropyrimidines) with aliphatic amines.

Common Issue: Incomplete Conversion

Symptom: Reaction stalls at 60-70% conversion; adding more base/heat degrades the product.

Root Cause:

-

Reversible Attack: The intermediate Meisenheimer complex may revert to starting material if the leaving group (LG) is poor or the nucleophile is bulky.

-

Solvent Effects: Standard solvents (THF, DCM) often fail to stabilize the polar transition state.

Troubleshooting Protocol:

-

Step 1: The "On-Water" Effect. Switch solvent to water or water/alcohol mixtures. The hydrophobic effect forces organic reactants together, and water stabilizes the polar transition state via hydrogen bonding.

-

Protocol: Suspend chloropyrimidine (1.0 equiv) and amine (1.2 equiv) in water (0.5 M). Heat to 100°C. If insoluble, add 10%

PrOH.

-

-

Step 2: Solvent Polarity. If water fails, move to dipolar aprotic solvents (DMSO, NMP, DMF) which solvate the cation of the base, leaving the nucleophilic anion "naked" and more reactive.

-

Step 3: Leaving Group Swap. If using a chloropyrimidine, switch to a fluoropyrimidine (via KF exchange) or a sulfone. Fluoride is a better LG in

due to the high electronegativity of F stabilizing the Meisenheimer intermediate.

Comparative Solvent/Base Table:

| Condition Set | Solvent | Base | Temp | Use Case |

| Standard | THF or Dioxane | DIPEA / | 60-80°C | Reactive substrates, aliphatic amines. |

| Polar Boost | DMF or DMSO | 80-120°C | Sterically hindered amines; unactivated rings. | |

| Green/Fast | Water or | None or DIPEA | 100°C | "On-water" acceleration; clean workup. |

| Aggressive | NMP | NaH (careful!) | 0-25°C | Very weak nucleophiles (e.g., amides). |

Tier 2: Acid-Catalyzed (The "Hidden" Fix)

Applicability: Unreactive 4-chloropyrimidines reacting with weak nucleophiles (e.g., anilines) where basic conditions fail.

The Logic:

Instead of making the nucleophile stronger (Base), make the electrophile more reactive (Acid). Protonating the pyrimidine nitrogen (

FAQ: Why use acid with an amine nucleophile? Won't it protonate the amine?

-

Answer: Yes, it is an equilibrium. However, the protonated pyrimidine is so electrophilic that even the small fraction of free amine available is sufficient to drive the reaction.

Protocol (Acid-Mediated):

-

Dissolve 4-chloropyrimidine (1.0 equiv) and aniline (1.0 equiv) in

PrOH or n-Butanol. -

Add 1.0 equiv of HCl (4M in dioxane) or p-TsOH .

-

Heat to reflux (or 120°C in microwave).

-

Workup: The product will likely precipitate as the HCl salt. Filter and wash with cold ether. Neutralize with

only if the free base is required.

Tier 3: Buchwald-Hartwig Amination (Metal Catalysis)

Applicability: 2-chloropyrimidines, electron-rich rings (e.g., amino-substituted), or when regioselectivity is critical.

Common Issue: Catalyst Poisoning

Symptom: Reaction turns black (Pd precipitation) immediately or yields are inconsistent. Pyrimidines are notorious for binding Pd via the ring nitrogens, shutting down the catalytic cycle.

Solution: The "Bulky Ligand" Strategy Use bulky, electron-rich phosphine ligands to sterically crowd the Pd center, preventing the pyrimidine nitrogen from binding (coordinating) to the metal, while still allowing the oxidative addition of the C-Cl bond.

Recommended Systems:

-

Primary Amines: BrettPhos or tBuBrettPhos with Pd-G3/G4 precatalysts.

-

Secondary Amines: RuPhos or DavePhos .

-

Base: weak bases like

or

Detailed Protocol (Pd-Catalyzed):

-

Inert Atmosphere: Purge reaction vial with

or Ar. -

Charge: Add Chloropyrimidine (1.0 equiv), Amine (1.2 equiv), BrettPhos Pd G4 (1-3 mol%), and

(1.4 equiv). -

Solvent: Add anhydrous 1,4-Dioxane or t-Amyl alcohol (0.2 M).

-

Heat: 80-100°C for 2-12 hours.

-

Troubleshooting: If conversion is low, add 1-2 mol% of free ligand (BrettPhos) to stabilize the active species.

Specialist Module: Regioselectivity (C4 vs. C2)

The Challenge: 2,4-Dichloropyrimidine has two electrophilic sites.[2]

-

Default: Nucleophilic attack occurs at C4 (para-position) due to greater resonance stabilization of the intermediate.

-

The Goal: How to get C2 selectivity?

Figure 2: Pathways for controlling regioselectivity. C4 is naturally favored; C2 requires blocking C4 or sequential functionalization.

How to force C2-Selectivity:

It is extremely difficult to substitute C2 before C4 via

-

Sequential Approach: React C4 with a "dummy" nucleophile (e.g., thiomethoxide) that can be removed or converted later, then react C2.

-

Suzuki Coupling: C4 is vastly more reactive in Pd-coupling.[3] Perform a Suzuki coupling at C4 first to install a carbon chain, then aminate C2.

-

Temperature Control: C4 substitution often occurs at 0°C to RT. C2 substitution requires heating (>80°C). To get the bis-amino product, run step 1 cold, isolate, then run step 2 hot.

References & Validated Sources

-

Mechanism of

in Pyrimidines:-

March's Advanced Organic Chemistry, 8th Edition. Section 13-5: Nucleophilic Aromatic Substitution.

-

Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges. Journal of Medicinal Chemistry, 54(10), 3451-3479. Link

-

-

Buchwald-Hartwig Optimization:

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

-

Specific to Pyrimidines: Maiti, D., et al. (2009). Pd-catalyzed amination of aryl halides with ammonia. Journal of the American Chemical Society.

-

-

"On-Water" Chemistry:

-

Narayan, S., et al. (2005). "On water": Unique reactivity of organic compounds in aqueous suspension. Angewandte Chemie International Edition, 44(21), 3275-3279. Link

-

-

Regioselectivity (2,4-Dichloropyrimidine):

-

Tjaden, A., et al. (2005). Regioselective nucleophilic aromatic substitution of 2,4-dichloropyrimidine. Tetrahedron Letters. Link

-

Disclaimer: All protocols should be performed in a fume hood with appropriate PPE. Pyrimidine intermediates can be sensitizers.

Sources

Technical Support Center: Ethyl 5-aminopyrimidine-2-carboxylate

The following technical guide addresses the reactivity profile, common side reactions, and troubleshooting strategies for Ethyl 5-aminopyrimidine-2-carboxylate (CAS: 57401-76-0).

This guide is structured for medicinal chemists and process engineers encountering yield losses or impurity profiles during the manipulation of this specific scaffold.

Subject: Troubleshooting Reaction Side Products & Stability Profiles Document ID: TS-PYR-57401 Lead Scientist: Dr. A. Vance, Senior Application Scientist[1]

Molecule Overview & Reactivity Profile[1]

Ethyl 5-aminopyrimidine-2-carboxylate is a "Janus" molecule in heterocyclic synthesis, possessing two competing reactive centers with opposing electronic demands.[1]

-

The Nucleophile (C5-Amine): The primary amine at position 5 is the handle for functionalization (e.g., amide coupling, reductive amination).[1] However, it is significantly less nucleophilic than a standard aniline.[1] The electron-withdrawing nature of the pyrimidine ring (specifically the N1 and N3 nitrogens) pulls electron density away from the C5 position, lowering the

of the conjugate acid to approximately 2.0–3.0. -

The Electrophile (C2-Ester): The ethyl ester at position 2 is electronically activated.[1] The electron-deficient pyrimidine ring acts similarly to a nitro-group on a benzene ring, making the carbonyl carbon highly susceptible to nucleophilic attack (hydrolysis or transesterification).[1]

The Core Conflict: To force the sluggish amine to react, chemists often apply heat or strong bases. These are the exact conditions that trigger the degradation of the labile C2-ester.

Critical Side Products & Troubleshooting

The following modules detail the three most common impurity pathways identified in high-performance liquid chromatography (HPLC) and LC-MS analysis.

Module A: The "Disappearing Ester" (Hydrolysis)

Symptom: Loss of the ethyl group (

| Parameter | Standard Condition | Risk Level | Corrective Action |

| Solvent | Ethanol/Methanol (Reagent Grade) | High | Use Anhydrous solvents.[1] Trace water is fatal to yield.[1] |

| Base | NaOH, LiOH, KOH | Critical | Switch to non-nucleophilic organic bases (DIPEA, TEA) or inorganic carbonates ( |

| Workup | Aqueous extraction | Medium | Avoid prolonged contact with water, especially at |

Q: I am trying to alkylate the amine using NaH in DMF, but I lose the ester. Why? A: Sodium hydride often contains traces of NaOH or can generate hydroxide if the DMF is wet. Furthermore, the "hydride" can act as a nucleophile at high temperatures.

-

Fix: Switch to a milder base like

in anhydrous acetonitrile or use a reductive amination strategy (aldehyde +

Module B: Self-Condensation (Oligomerization)

Symptom: Appearance of higher molecular weight species (

Q: My reaction mixture turned into an insoluble gum upon heating. A: You likely triggered polymerization.[1] This occurs when the reaction is performed at high concentrations (>0.5 M) or neat.

-

Fix: Dilution is the solution. Run reactions at 0.05 M – 0.1 M. If heating is required, add the Ethyl 5-aminopyrimidine-2-carboxylate slowly to the electrophile to keep its instantaneous concentration low.

Module C: Diazotization Tars (Sandmeyer Reactions)

Symptom: Formation of black tars or phenols (5-hydroxypyrimidine derivatives) during halogenation.[1] Mechanism: The diazonium intermediate formed from 5-aminopyrimidines is notoriously unstable compared to phenyl diazonium salts.[1] It rapidly hydrolyzes to the phenol (reaction with water) or couples with unreacted amine to form azo dyes (tars).

-

Fix: Perform diazotization at strictly controlled temperatures (

to

Visualizing the Reaction Pathways[2]

The following diagram maps the competitive landscape. The "Safe Path" (green) requires navigating between hydrolysis (red) and dimerization (orange).

Figure 1: Competitive reaction landscape for Ethyl 5-aminopyrimidine-2-carboxylate.[1] Green indicates the desired pathway; red/orange indicate primary failure modes.

Validated Protocol: Selective N-Acylation

To avoid ester cleavage and dimerization, use this optimized protocol for attaching an acyl group to the amine.

Reagents:

-

Ethyl 5-aminopyrimidine-2-carboxylate (1.0 eq)[1]

-

Acid Chloride (1.1 eq) or Carboxylic Acid + HATU[1]

-

Pyridine (3.0 eq) or DIPEA[1]

-

Solvent: Anhydrous Dichloromethane (DCM)[1]

Step-by-Step:

-

Dissolution: Dissolve the pyrimidine ester in anhydrous DCM (0.1 M concentration). Do not use DMF if possible, as removal requires aqueous wash which risks hydrolysis.[1]

-

Base Addition: Add Pyridine (3.0 eq) at

. The weak basicity of pyridine prevents ester hydrolysis while sufficiently activating the acid chloride. -

Acylation: Add the Acid Chloride dropwise over 10 minutes at

. -

Equilibration: Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

-

Note: If the reaction is slow (due to the electron-poor amine), add a catalytic amount of DMAP (0.05 eq), but monitor strictly for ester cleavage.[1]

-

-

Quench: Quench with saturated

(mildly acidic) rather than

References

-

BenchChem. (2025).[2][3][4] Stability issues of Ethyl 2-aminopyrimidine-5-carboxylate under acidic/basic conditions. Retrieved from [1]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 344373, 5-Aminopyrimidine. Retrieved from [1]

-

Royal Society of Chemistry. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines. Journal of Organic Chemistry. Retrieved from

-

MDPI. (2020). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors. Molecules. Retrieved from [1]

Sources

Technical Support Center: Aminopyrimidine Ester Purification

Introduction: The Dual-Nature Problem

Aminopyrimidine esters present a unique "dual-nature" challenge in medicinal chemistry. You are managing two conflicting moieties:

-

The Aminopyrimidine: A basic, polar heterocycle that acts as a hydrogen-bond donor/acceptor, leading to strong adsorption (streaking) on silica gel.

-

The Ester: An electrophilic carbonyl prone to hydrolysis or transesterification, especially when the electron-deficient pyrimidine ring increases the carbonyl's susceptibility to nucleophilic attack.

This guide moves beyond standard protocols to address the causality of failure modes. We focus on self-validating systems—workflows where error detection is built into the process.

Module 1: Chromatographic Tailing (The "Streaking" Issue)

Q: My product streaks from the baseline to the solvent front on silica. How do I fix this without degrading the ester?

The Mechanism:

Standard silica gel is slightly acidic (pH ~5-6). The basic nitrogen atoms in the pyrimidine ring (specifically N1 and N3) and the exocyclic amine interact strongly with free silanol groups (

The Solution: Competitive Binding You must introduce a "sacrificial" base to occupy the silanol sites. However, because you have a labile ester, you cannot use strong bases.

Protocol: The "Buffered" Mobile Phase System

| Component | Recommendation | Mechanism |

| Modifier | Triethylamine (TEA) or | Competes for silanol sites. |

| Concentration | 0.5% - 1.0% v/v (Max) | Sufficient to cap silanols; low enough to prevent hydrolysis. |

| Solvent System | DCM / MeOH (95:5 to 90:10) | DCM solubilizes the lipophilic ester; MeOH solubilizes the polar amine. |

Step-by-Step Deactivation Protocol:

-

Pre-treat the Silica: Do not just add TEA to the running solvent.[1] Slurry your silica in the starting mobile phase containing 1% TEA.[1]

-

Flush: Pour the slurry into the column and flush with 2 column volumes (CV) of the solvent.

-

Equilibrate: Run 1 CV of TEA-free solvent before loading your sample. This leaves the silanols capped but removes excess base that could hydrolyze your ester during the run.

-

Self-Validation: Run a TLC of your crude mixture using the exact modifier concentration. If the spot is round (Rf ~0.3–0.5) and not a streak, the system is valid.

Critical Warning: Avoid using TEA in LC-MS workflows if possible, as it causes persistent source contamination. For LC-MS purification, use Ammonium Formate or Ammonium Acetate buffers.

Visualization: Silanol Competition Mechanism

Caption: Competitive binding mechanism where TEA blocks acidic silanol sites, preventing the aminopyrimidine from "sticking" and tailing.

Module 2: Stability & Workup (The "Disappearing Product" Issue)

Q: I lose yield during aqueous extraction. Is my ester hydrolyzing?

The Science: Pyrimidine rings are electron-withdrawing. This pulls electron density away from the ester carbonyl, making it significantly more electrophilic (and thus more reactive to water/hydroxide) than a standard phenyl ester [1].

Troubleshooting Table: Stability Risks

| Symptom | Diagnosis | Corrective Action |